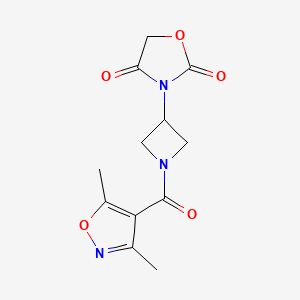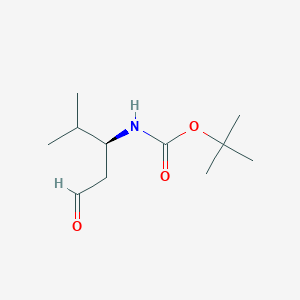
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as AZD-5718 and is a member of the oxazolidinone class of antibiotics. In
Aplicaciones Científicas De Investigación
Mechanistic Studies and Synthesis Applications
Mechanistic Insights into NH-Acidic Heterocycles Reactions : The synthesis and mechanistic investigation of related compounds provide valuable insights into the reactions involving NH-acidic heterocycles. Through 15N-labeling studies, researchers have elucidated reaction mechanisms and proposed new pathways for the formation of complex heterocyclic structures, highlighting the compound's utility in understanding chemical reactivity and interaction (Ametamey, Hollenstein, & Heimgartner, 1988).
Hypoglycemic Agents Synthesis : In the search for new therapeutic agents, derivatives of oxazolidine-2,4-diones have been identified as potent hypoglycemic agents, showcasing the compound's relevance in medicinal chemistry. The incorporation of specific structural elements, such as benzofuran, has been shown to significantly enhance biological activity, pointing towards its potential in drug development (Dow et al., 1991).
Flash Vacuum Pyrolysis Applications : The compound has been explored in flash vacuum pyrolysis processes, leading to the formation of valuable intermediates and products. This research sheds light on its utility in generating aziridinones and exploring novel rearrangement and fragmentation pathways, further emphasizing its versatility in organic synthesis (Aitken & Thomas, 2002).
Photoisomerization Studies : The study of 3,5-dimethylisoxazole and its photoisomerization to oxazole derivatives provides a fascinating glimpse into the photochemical behavior of related compounds. Capturing and characterizing elusive intermediates, such as nitrile ylides, this research underscores the compound's significance in understanding photochemical reactions and their potential applications (Nunes, Reva, & Fausto, 2013).
Catalyst-Free Synthesis Utilizing CO2 : Innovations in sustainable chemistry have led to the development of catalyst-free synthesis methods involving CO2 fixation to create valuable oxazolidinones. This approach, which bypasses the inertness of aziridine/CO2 systems under ambient conditions, highlights the compound's role in green chemistry and sustainable synthesis strategies (Bresciani et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, inhibiting its activity. Notably, a derivative of the compound, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The compound’s interaction with BRD4 affects cellular DNA damage repair mechanisms . It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Propiedades
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-6-10(7(2)20-13-6)11(17)14-3-8(4-14)15-9(16)5-19-12(15)18/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMURPMDNLPUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)


![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)


![3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2928606.png)